Cas no 2138166-54-6 (2,5-Dipropylfuran-3-carbaldehyde)
2,5-Dipropylfuran-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,5-dipropylfuran-3-carbaldehyde
- 2138166-54-6
- EN300-705238
- 2,5-Dipropylfuran-3-carbaldehyde
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- Inchi: 1S/C11H16O2/c1-3-5-10-7-9(8-12)11(13-10)6-4-2/h7-8H,3-6H2,1-2H3
- InChI Key: RDZPRSNCGGWKGT-UHFFFAOYSA-N
- SMILES: O1C(=CC(C=O)=C1CCC)CCC
Computed Properties
- Exact Mass: 180.115029749g/mol
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 30.2Ų
2,5-Dipropylfuran-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705238-1.0g |
2,5-dipropylfuran-3-carbaldehyde |
2138166-54-6 | 1g |
$0.0 | 2023-06-07 |
2,5-Dipropylfuran-3-carbaldehyde Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2,5-Dipropylfuran-3-carbaldehyde
Introduction to 2,5-Dipropylfuran-3-carbaldehyde (CAS No. 2138166-54-6)
2,5-Dipropylfuran-3-carbaldehyde (CAS No. 2138166-54-6) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinct molecular structure, which includes a furan ring substituted with two propyl groups and a formyl group at the 3-position. The combination of these functional groups imparts unique chemical and physical properties that make it a valuable precursor in the synthesis of more complex molecules.
The molecular formula of 2,5-Dipropylfuran-3-carbaldehyde is C11H16O2, and its molecular weight is approximately 184.24 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it highly suitable for use in various chemical reactions and processes.
In the realm of pharmaceutical research, 2,5-Dipropylfuran-3-carbaldehyde has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers at the University of California, Los Angeles (UCLA) have reported the use of this compound in the synthesis of antiviral agents with high efficacy against influenza viruses. The unique structure of 2,5-Dipropylfuran-3-carbaldehyde allows for the introduction of functional groups that enhance the pharmacological properties of the final products.
Beyond pharmaceutical applications, 2,5-Dipropylfuran-3-carbaldehyde has also found utility in materials science. Its ability to undergo selective chemical transformations makes it a valuable building block for the synthesis of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology (MIT) have utilized this compound in the development of new polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in industries such as aerospace, automotive, and electronics.
The synthesis of 2,5-Dipropylfuran-3-carbaldehyde typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of 2,5-dipropylfuran with an appropriate aldehyde or ketone followed by oxidation to form the aldehyde group. Advances in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
In terms of safety and handling, 2,5-Dipropylfuran-3-carbaldehyde should be stored in a cool, dry place away from direct sunlight and incompatible substances. It is recommended to handle this compound using appropriate personal protective equipment (PPE) such as gloves and goggles to minimize exposure risks. While it is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound.
The environmental impact of 2,5-Dipropylfuran-3-carbaldehyde is another important consideration. Research into sustainable synthetic methods has led to the development of greener processes that reduce waste generation and minimize environmental footprint. For example, studies have explored the use of biocatalysts and renewable feedstocks in the production of this compound, aligning with broader efforts to promote sustainable chemistry practices.
In conclusion, 2,5-Dipropylfuran-3-carbaldehyde (CAS No. 2138166-54-6) is a versatile organic compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing various scientific fields.
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